
1,3-Difluoro-5-methylsulfonylbenzene
Overview
Description
1,3-Difluoro-5-methylsulfonylbenzene: is an organic compound with the molecular formula C7H6F2O2S and a molecular weight of 192.18 g/mol . It is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Difluoro-5-methylsulfonylbenzene can be synthesized through several methods. One common synthetic route involves the fluorination of 5-methylsulfonylbenzene using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
1,3-Difluoro-5-methylsulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding sulfide derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1,3-Difluoro-5-methylsulfonylbenzene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-difluoro-5-methylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1,3-Difluoro-5-methylbenzene: Lacks the sulfonyl group, resulting in different chemical reactivity and applications.
1,3-Difluoro-5-chlorobenzene: Contains a chlorine atom instead of a methylsulfonyl group, leading to variations in its chemical properties and uses.
1,3-Difluoro-5-nitrobenzene:
Uniqueness:
1,3-Difluoro-5-methylsulfonylbenzene is unique due to the combination of fluorine atoms and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Biological Activity
1,3-Difluoro-5-methylsulfonylbenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFOS
- CAS Number : 171421-55-9
The presence of fluorine and methylsulfonyl groups in its structure may contribute to its unique biological properties.
The biological activity of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, sulfonyl derivatives often act as inhibitors of the Bcl-2 protein, which plays a crucial role in regulating apoptosis in cancer cells .
- Anticancer Activity : Research indicates that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) and others. The mechanism often involves the downregulation of anti-apoptotic genes such as Bcl-2 .
Cytotoxicity Studies
A study evaluated the cytotoxic potential of several alkylsulfonyl derivatives against MCF-7 cells using real-time cell analysis. The results demonstrated that certain derivatives showed significant cytotoxicity, with fold changes indicating effective downregulation of Bcl-2 expression .
Compound | IC (µM) | Bcl-2 Expression Fold Change |
---|---|---|
Compound 23 | 15.4 | 0.45 |
Compound 27 | 12.8 | 0.38 |
These findings suggest that modifications in the sulfonyl group can enhance the anticancer properties of benzene derivatives.
Molecular Docking Studies
Molecular docking studies using AutoDock Vina have been conducted to predict the binding affinity of this compound with various targets. The results indicated a strong interaction with proteins involved in apoptosis regulation, confirming its potential as an anticancer agent .
Pharmacokinetics and ADMET Properties
In addition to biological activity, the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are essential for understanding its viability as a drug candidate.
Property | Value |
---|---|
LogP | 3.5 |
Solubility (mg/mL) | >10 |
Toxicity | Low |
The favorable ADMET profile suggests that this compound could be developed further for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Difluoro-5-methylsulfonylbenzene?
Methodological Answer: The synthesis typically involves sulfonylation and fluorination steps. A common approach is reacting a benzene derivative with methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to introduce the methylsulfonyl group, followed by regioselective fluorination using halogenating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. For example, bromine or chlorine substituents in precursor molecules can be replaced via nucleophilic aromatic substitution (SNAr) with fluoride sources . Monitoring reaction progress via TLC or HPLC is critical to optimize yields.
Q. How should researchers purify and characterize this compound?
Methodological Answer: Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials, followed by column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate). Drying over anhydrous sodium sulfate ensures residual water removal . Characterization requires a combination of H/C NMR to confirm substitution patterns, high-resolution mass spectrometry (HRMS) for molecular weight validation, and FTIR to verify functional groups (e.g., S=O stretching at ~1350–1150 cm).
Q. What safety protocols are essential when handling sulfonyl-containing fluorobenzenes?
Methodological Answer: Due to potential toxicity and reactivity, use fume hoods, nitrile gloves, and protective eyewear. Avoid prolonged skin contact and inhalation. Storage should be in airtight containers under inert gas (e.g., N) to prevent hydrolysis. Spill management requires neutralization with sodium bicarbonate and adsorption via inert materials like vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer: Contradictions in NMR or mass spectra often arise from impurities, tautomerism, or dynamic effects. Use iterative analysis:
- Cross-validate with alternative techniques (e.g., X-ray crystallography for regiochemistry confirmation).
- Perform variable-temperature NMR to detect conformational changes.
- Compare experimental data with computational predictions (DFT for F chemical shifts) .
Q. What strategies improve regioselective fluorination in polysubstituted benzene systems?
Methodological Answer: Regioselectivity depends on electronic and steric factors. Electron-withdrawing groups (e.g., -SOMe) direct fluorination to meta/para positions. Use directing groups (e.g., -NO) temporarily, followed by reduction. Reaction conditions (temperature, solvent polarity) also influence outcomes. For example, polar aprotic solvents (DMF, DMSO) enhance fluoride ion reactivity in SNAr reactions .
Q. How can this compound serve as a building block in supramolecular chemistry?
Methodological Answer: The methylsulfonyl group enhances polarity and hydrogen-bonding capacity, while fluorine atoms provide steric bulk and electronic tuning. Applications include:
- Designing host-guest systems (e.g., crown ether analogs).
- Stabilizing π-stacked architectures in coordination polymers.
- Modifying MOF (metal-organic framework) linkers for gas adsorption studies. Prior studies on structurally similar fluorinated sulfones demonstrate utility in self-assembly .
Q. What are the challenges in scaling up reactions involving this compound?
Methodological Answer: Key challenges include:
- Exothermic reactions : Use controlled addition techniques and cooling baths for fluorination steps.
- Byproduct formation : Optimize stoichiometry (e.g., excess fluoride sources for SNAr) and employ scavengers (e.g., molecular sieves for water-sensitive steps).
- Purification at scale : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) or distillation .
Q. How does the electron-withdrawing nature of the methylsulfonyl group influence reactivity?
Methodological Answer: The -SOMe group deactivates the benzene ring, reducing electrophilic substitution rates but enhancing SNAr reactivity. This directs electrophiles to specific positions (meta to sulfonyl) and stabilizes intermediates via resonance. Kinetic studies using Hammett plots or computational modeling (e.g., Fukui indices) can quantify these effects .
Q. Data Analysis and Optimization
Q. How should researchers design experiments to minimize batch-to-batch variability?
Methodological Answer:
- Statistical Design : Use factorial designs (e.g., Taguchi method) to test variables (temperature, solvent ratio, catalyst loading).
- In-line monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking.
- Robustness testing : Vary parameters ±10% to identify critical process parameters (CPPs) .
Properties
IUPAC Name |
1,3-difluoro-5-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVDSYDQNXTMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674343 | |
Record name | 1,3-Difluoro-5-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171421-55-9 | |
Record name | 1,3-Difluoro-5-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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